molecular formula C6H5Br2NO B1489550 2,3-Dibromo-6-methoxypyridine CAS No. 909720-21-4

2,3-Dibromo-6-methoxypyridine

Cat. No.: B1489550
CAS No.: 909720-21-4
M. Wt: 266.92 g/mol
InChI Key: RBJHXRAOMXXAMS-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.

Biological Activity

2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a molecular formula of C6_6H5_5Br2_2NO and a molecular weight of 266.92 g/mol. Its unique structural characteristics suggest a range of biological interactions, making it a subject of interest for further research.

  • Molecular Formula : C6_6H5_5Br2_2NO
  • Molecular Weight : 266.92 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-infective agent, its effects on cellular signaling pathways, and its role in apoptosis and autophagy.

1. Anti-infective Properties

Research indicates that this compound exhibits significant anti-infective properties against various pathogens:

  • Bacterial Infections : The compound has shown efficacy against multiple bacterial strains, suggesting its potential as an antibiotic.
  • Viral Infections : Preliminary studies indicate activity against viruses such as HIV and HCV, highlighting its potential for antiviral drug development .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound interacts with various metabolic enzymes and proteases, potentially disrupting pathogen metabolism.
  • Cell Signaling Pathways : It influences pathways such as MAPK/ERK and JAK/STAT, which are critical for cell proliferation and survival .

Case Study 1: Antiviral Activity

A study conducted by researchers at a prominent pharmaceutical institute evaluated the antiviral properties of this compound against HCV. The results demonstrated a dose-dependent inhibition of viral replication, with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in treating bacterial infections.

Data Tables

Biological ActivityTest OrganismIC50 (µg/mL)Reference
AntiviralHCV15
AntibacterialS. aureus10
AntibacterialE. coli12

Properties

IUPAC Name

2,3-dibromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHXRAOMXXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731835
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909720-21-4
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NBS (302 g) was added to the compound of Example 259 (295 g) in acetonitrile (575 mL) and the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere. After cooling, the crystallized imide was removed by filtration and the filtrate was concentrated. Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1) gave a 6:1 mixture of the title compound and 2,5-dibromo form. This product was crystallized from cold petroleum ether to afford the title compound as a colorless powder (223 g).
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.